molecular formula C13H24N2O4 B2543641 [4-(tert-Butoxycarbonylamino-methyl)-piperidin-1-yl]-acetic acid CAS No. 1353984-41-4

[4-(tert-Butoxycarbonylamino-methyl)-piperidin-1-yl]-acetic acid

Cat. No. B2543641
CAS RN: 1353984-41-4
M. Wt: 272.345
InChI Key: GJYSGFHXOCCWOD-UHFFFAOYSA-N
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Description

“[4-(tert-Butoxycarbonylamino-methyl)-piperidin-1-yl]-acetic acid” is a chemical compound with the molecular formula C13H16NO4 . It is also known as 4-(Boc-aminomethyl)benzoic acid . This compound is a Boc protected form of 4-(Aminomethyl)benzoic Acid .


Molecular Structure Analysis

The molecular weight of this compound is 251.28 g/mol . The InChI Key, which is a unique identifier for chemical substances, is LNKHBRDWRIIROP-UHFFFAOYSA-M . The SMILES string, which represents the structure of the chemical in the form of a line notation, is CC©©OC(=O)NCC1=CC=C(C=C1)C(O)=O .


Physical And Chemical Properties Analysis

This compound appears as a white to almost white powder or crystal . The melting point is 168 °C (dec.) . It is soluble in methanol .

Scientific Research Applications

Synthesis of Oxindoles

The compound has been utilized in the synthesis of oxindoles through palladium-catalyzed C-H functionalization processes. This approach is significant in medicinal chemistry, as oxindoles are a core structure in many bioactive compounds and pharmaceuticals. The methodology highlights the versatility of [4(tertButoxycarbonylaminomethyl)piperidin1yl]aceticacid[4-(tert-Butoxycarbonylamino-methyl)-piperidin-1-yl]-acetic acid in facilitating complex chemical transformations, contributing to the development of potent serine palmitoyl transferase enzyme inhibitors (Magano et al., 2014).

Acetyl-CoA Carboxylase Inhibition

This compound has played a role in the discovery of novel piperazine derivatives as non-selective inhibitors of acetyl-CoA carboxylase (ACC), which is critical in fatty acid metabolism. The optimization of substituents led to the identification of potent inhibitors that could reduce hepatic de novo fatty acid synthesis, showcasing the potential of this chemical scaffold in the development of treatments for metabolic disorders (Chonan et al., 2011).

Dipeptido-mimetics Synthesis

A practical synthesis method for a dipeptide mimetic, leveraging the structural features of [4(tertButoxycarbonylaminomethyl)piperidin1yl]aceticacid[4-(tert-Butoxycarbonylamino-methyl)-piperidin-1-yl]-acetic acid, has been developed. This approach is aimed at producing interleukin-1beta converting enzyme inhibitors, illustrating the compound's utility in generating biologically relevant molecules (Lauffer & Mullican, 2002).

Chiral Intermediate Synthesis

The compound has been synthesized as a chiral intermediate of sitagliptin, a therapeutic agent for diabetes. The method involves several steps starting from L-aspartic acid, demonstrating the compound's role in the synthesis of important pharmaceutical intermediates (Zhang Xingxian, 2012).

Mannich Bases Synthesis

It has been used in the synthesis of novel Mannich bases bearing a pyrazolone moiety, which were further characterized for their electrochemical properties. Such studies are crucial for understanding the electrochemical behavior of novel compounds, potentially leading to new materials or pharmaceuticals (Naik et al., 2013).

Mechanism of Action

The mechanism of action for this compound is not specified in the available resources. As a Boc protected amino acid, it is typically used in the synthesis of peptides or other complex organic molecules . The exact mechanism of action would depend on the specific context in which this compound is being used.

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

2-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)14-8-10-4-6-15(7-5-10)9-11(16)17/h10H,4-9H2,1-3H3,(H,14,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJYSGFHXOCCWOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCN(CC1)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(tert-Butoxycarbonylamino-methyl)-piperidin-1-yl]-acetic acid

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